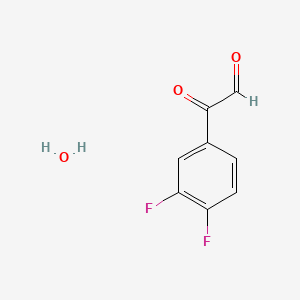

3,4-Difluorophenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIMFMDGMXVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=O)F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Difluorophenylglyoxal Hydrate: A Versatile Tool in Medicinal Chemistry and Beyond

Introduction: The Strategic Importance of Fluorinated Glyoxals in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, 3,4-Difluorophenylglyoxal hydrate (CAS 79784-34-2) emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry and covalent inhibitor design.

This technical guide provides a comprehensive overview of this compound, offering in-depth insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and explore its role in the generation of bioactive molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthetic and analytical applications.

| Property | Value | Source(s) |

| CAS Number | 79784-34-2 | [2][3] |

| Molecular Formula | C₈H₆F₂O₃ | [4] |

| Molecular Weight | 188.13 g/mol | [4] |

| Appearance | Pale orange to pink powder | [2] |

| Melting Point | 65-70 °C | [4] |

| Storage | 2-8 °C, desiccate | [4] |

| Purity | ≥97.5% (dry wt. basis, GC) | [2] |

| Water Content | ≤17.5% (Karl Fischer) | [2] |

Solubility: While specific quantitative solubility data for this compound is not extensively published, its non-fluorinated analog, phenylglyoxal hydrate, is known to be soluble in hot water and common organic solvents such as ethanol, dioxane, and chloroform.[5][6] It is anticipated that this compound exhibits similar solubility characteristics.

Handling and Safety: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Reliable Protocol

The most common and reliable method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone with selenium dioxide (SeO₂).[1][5] This method can be readily adapted for the preparation of this compound from 3',4'-difluoroacetophenone.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Selenium Dioxide Oxidation of 3',4'-Difluoroacetophenone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3',4'-difluoroacetophenone (1.0 eq).

-

Solvent and Reagent Addition: Add dioxane and a small amount of water (e.g., 20:1 v/v) to dissolve the starting material. Add selenium dioxide (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and decant the solution to separate the precipitated selenium metal.

-

Purification: Remove the dioxane and water under reduced pressure. The crude 3,4-Difluorophenylglyoxal can be purified by vacuum distillation.

-

Hydration: To obtain the stable hydrate form, dissolve the purified glyoxal in hot water and allow it to crystallize upon cooling.[5] Collect the crystals by filtration and dry under vacuum.

Key Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two adjacent carbonyl groups, which exhibit distinct reactivity. The presence of the electron-withdrawing difluorophenyl group enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.

Synthesis of Quinoxaline Derivatives: A Gateway to Bioactive Molecules

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a wide range of biologically active molecules, exhibiting anticancer, antiviral, and antimicrobial properties.[7][8][9][10] The most direct and efficient method for synthesizing quinoxalines is the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.[7][8][11]

Caption: Mechanism of Quinoxaline Formation.

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux. The reaction is often catalyzed by a small amount of acid. The reaction progress can be monitored by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Covalent Modification of Arginine Residues in Proteins

The dicarbonyl moiety of phenylglyoxals is known to react selectively with the guanidinium group of arginine residues in proteins.[12][13] This reaction forms a stable covalent adduct, making 3,4-Difluorophenylglyoxal and its derivatives valuable tools for chemical biology and drug discovery, particularly in the development of covalent inhibitors.

Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the potential to target shallow binding pockets. By incorporating a phenylglyoxal "warhead" into a ligand that binds to a specific protein, it is possible to achieve irreversible inhibition by forming a covalent bond with a nearby arginine residue. The difluoro substitution pattern can be exploited to fine-tune the reactivity and binding affinity of the inhibitor.

Caption: Covalent Modification of Arginine by 3,4-Difluorophenylglyoxal.

Analytical Characterization: Spectroscopic Profile

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrated aldehyde proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The hydrated aldehyde proton (gem-diol) is expected to appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbon signals will be split by coupling to the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[14] It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the hydrate water molecules.

-

Strong C=O stretching vibrations for the ketone and aldehyde carbonyl groups.

-

C-F stretching bands in the fingerprint region.

Conclusion: A Versatile Building Block for Future Discoveries

This compound is a valuable and versatile reagent with significant applications in medicinal chemistry, chemical biology, and materials science. Its unique combination of a reactive dicarbonyl moiety and a difluorinated aromatic ring provides a powerful tool for the synthesis of complex heterocyclic compounds and the development of novel covalent inhibitors. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their own research endeavors, paving the way for future discoveries.

References

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). mtieat. Retrieved from [Link]

-

phenylglyoxal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

phenylglyoxal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved from [Link]

-

Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (n.d.). NIH. Retrieved from [Link]

-

Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

Phenylglyoxal. (n.d.). NIST WebBook. Retrieved from [Link]

-

Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

-

Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. (2016). ResearchGate. Retrieved from [Link]

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (n.d.). NIH. Retrieved from [Link]

-

Rotational spectroscopy investigation of the potential interstellar candidate phenylketene and its derivative phenylglyoxal. (n.d.). Monthly Notices of the Royal Astronomical Society. Retrieved from [Link]

- Preparation of substituted or unsubstituted phenylglyoxals. (1993). Google Patents.

-

Selenium Dioxide-Mediated Oxidative Annulation of Sufonyl o-Hydroxyacetophenones with Acetophenones. One-pot Synthesis of Aurone Analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis and biological evaluation of functionalized quinoxaline derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

(PDF) Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (2018). ResearchGate. Retrieved from [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University. Retrieved from [Link]

-

Phenylglyoxal. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of quinoxaline using o-phenylenediamine with various diketone.... (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of chemical labeling methods for identifying functional arginine residues of proteins by mass spectrometry. (n.d.). OUCI. Retrieved from [Link]

-

Selenium Dioxide Promoted Selenylation/Cyclization of Leucosceptrane Sesterterpenoids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

- Process for synthesis of arylglyoxal arylimines. (n.d.). Google Patents.

-

Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. (n.d.). ResearchGate. Retrieved from [Link]

-

ATR-FTIR spectroscopy to determine cell wall composition: Application on a large diversity of fruits and vegetables. (2019). PubMed. Retrieved from [Link]

-

CAS 79784-34-2 | this compound. (n.d.). Alchem.Pharmtech. Retrieved from [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved from [Link]

- Ultrafast 19F MAS NMR. (n.d.). [No Source Found].

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PubMed Central. Retrieved from [Link]

-

The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Expanding the Covalent Chemistry Toolbox: Arginine-Selective Probes for Functional Proteomics. (n.d.). eScholarship. Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Clathrate Hydrates of Organic Solvents as Auxiliary Intermediates in Pharmaceutical Research and Development: Improving Dissolution Behaviour of a New Anti-Tuberculosis Drug, Perchlozon. (2022). PubMed Central. Retrieved from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. L20271.06 [thermofisher.com]

- 3. This compound, 98%, dry wt. basis | Fisher Scientific [fishersci.ca]

- 4. This compound [myskinrecipes.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mtieat.org [mtieat.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

physicochemical properties of 3,4-Difluorophenylglyoxal hydrate

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Difluorophenylglyoxal Hydrate

Introduction

This compound stands as a pivotal bifunctional building block in modern chemistry. Its unique architecture, combining a difluorinated aromatic ring with a reactive and stabilized glyoxal moiety, makes it an invaluable tool for researchers, particularly in the fields of analytical chemistry, drug discovery, and materials science. The presence of fluorine atoms significantly modulates the molecule's electronic properties, enhancing its reactivity and utility as a synthetic precursor, while the hydrate form confers the stability necessary for practical handling and application.[1]

This guide offers a comprehensive exploration of the . Moving beyond a simple datasheet, it delves into the causality behind its reactivity, provides detailed protocols for its analytical characterization, discusses its key applications, and outlines essential safety and handling procedures. The insights herein are tailored for scientists and drug development professionals who require a deep, functional understanding of this versatile reagent.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of its effective application. This compound is identified by a specific set of chemical and physical descriptors.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Compound Name | This compound | [2][3][4] |

| Synonyms | 3,4-Difluorophenylglyoxal monohydrate, 2-(3,4-difluorophenyl)-2-oxoacetaldehyde hydrate | [2][5] |

| CAS Number | 79784-34-2 | [1][2][4][6] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][4] |

| Molecular Weight | 188.13 g/mol | [1][4] |

| IUPAC Name | 2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate |[1][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Pale orange to pink solid powder | [7][8] |

| Melting Point | 65-70 °C | [4] |

| Purity | ≥97.5% (dry wt. basis) | [8] |

| Water Content | ≤17.5% (Karl Fischer) | [8] |

| Storage Temperature | 2-8 °C |[4] |

Section 2: The Scientific Rationale: Fluorination and Hydration

The utility of this compound is not merely incidental; it is a direct consequence of its deliberate chemical design. The interplay between the fluorine substituents and the hydrated glyoxal function defines its unique chemical personality.

The Impact of 3,4-Difluoro Substitution

The two fluorine atoms on the phenyl ring are potent electron-withdrawing groups. Their presence significantly influences the reactivity of the adjacent glyoxal moiety.[1] This electronic effect polarizes the carbon-fluorine bonds and, through inductive and resonance effects, withdraws electron density from the aromatic ring and, critically, from the two carbonyl carbons of the glyoxal group. This heightened electrophilicity makes the carbonyl carbons exceptionally susceptible to nucleophilic attack, rendering the molecule a highly reactive precursor for a range of chemical transformations.[1] This enhanced reactivity is a key feature exploited in its synthetic and analytical applications.

The Role of the Hydrate Form

Anhydrous α-dicarbonyl compounds like glyoxals are notoriously reactive and often unstable, posing significant challenges for storage and handling. The hydrate form of 3,4-Difluorophenylglyoxal represents a strategic solution to this problem. The geminal diol structure (the hydrate) is significantly more stable than the anhydrous dicarbonyl form. However, this hydration is a reversible equilibrium. In solution or under appropriate reaction conditions, the hydrate can readily eliminate water to generate the highly reactive dicarbonyl species in situ. This provides the "best of both worlds": the stability of a solid hydrate for practical handling and storage, coupled with the high reactivity of the anhydrous form when needed for a reaction.[1]

Caption: Equilibrium between the stable hydrate and the reactive anhydrous form.

Section 3: Analytical Characterization and Protocols

Ensuring the identity, purity, and quality of a reagent is paramount in scientific research. The following protocols provide a framework for the comprehensive analytical characterization of this compound.

Methodology 1: HPLC Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. Due to the weak chromophore of the parent compound, derivatization is employed to enhance detection sensitivity.[4] A proven strategy involves reacting the glyoxal moiety with o-phenylenediamine (OPD) to form a highly fluorescent and UV-absorbent quinoxaline derivative, which is easily quantifiable.[9]

-

Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1-100 µg/mL) from this stock using methanol.

-

Sample Preparation: Dissolve a known quantity of the test sample in methanol to a concentration within the standard curve range.[9]

-

Derivatization Reaction:

-

Prepare a fresh 10 mM solution of o-phenylenediamine (OPD) in a phosphate buffer (100 mM, pH 7.0).[9]

-

In a clean vial, mix 100 µL of each standard or sample solution with 100 µL of the OPD solution.

-

Vortex the mixture and allow it to react in the dark at room temperature for 30 minutes to ensure complete formation of the quinoxaline derivative.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution. A starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection:

-

UV Detector at the λmax of the quinoxaline derivative (typically ~312-340 nm, requires optimization).

-

Fluorescence Detector for higher sensitivity (Excitation/Emission wavelengths to be determined empirically).

-

-

-

Analysis: Construct a calibration curve from the peak areas of the derivatized standards. Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve.

Caption: Workflow for HPLC analysis via derivatization.

Methodology 2: Spectroscopic Identification

Spectroscopic methods are essential for confirming the molecular structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) for the three protons on the phenyl ring. The protons of the hydrate (gem-diol) and any residual water would likely appear as a broad, exchangeable singlet.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons.[10]

-

¹³C NMR: Key signals would include those for the two carbonyl carbons (one aldehyde, one ketone, likely >180 ppm) and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic large one-bond C-F coupling constants.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the hydrate. Strong C=O stretching bands for the ketone and aldehyde groups would be expected around 1680-1720 cm⁻¹. Prominent C-F stretching vibrations should also be visible in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) or chemical ionization (CI), the spectrum might show a peak corresponding to the molecular ion of the hydrate or, more likely, the anhydrous form after in-source water loss. High-resolution mass spectrometry would confirm the elemental composition C₈H₆F₂O₃.

Section 4: Applications in Research and Development

The unique properties of this compound make it a valuable reagent in several high-tech domains.

-

Analytical Derivatization: Its primary application is as a derivatizing agent for the sensitive detection of primary amines, amino acids, and other amine-containing biomolecules.[4] The reaction forms stable, highly fluorescent adducts, enabling quantification at very low concentrations using HPLC with fluorescence detection or capillary electrophoresis. This is particularly valuable in proteomics and metabolomics.[4]

-

Pharmaceutical Synthesis: The compound serves as a versatile building block for synthesizing fluorinated pharmaceutical intermediates.[4] The difluorophenyl moiety is a common feature in modern drug candidates, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[1] The glyoxal portion allows for the construction of complex heterocyclic scaffolds, such as imidazoles and pyrazines, which are prevalent in medicinal chemistry. Its use has been implicated in the design of novel anticancer agents, such as dual inhibitors of Dihydrofolate reductase (DHFR) and thymidylate synthetase (TS).[11]

Section 5: Safe Handling, Storage, and Stability

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. This compound is classified as a hazardous substance and requires careful handling.

Table 3: Hazard Identification and Safety Recommendations

| Hazard Class | GHS Statement | Precautionary Measures & PPE |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | Wear nitrile or other appropriate protective gloves. Wash hands and skin thoroughly after handling.[2][3] |

| Eye Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield.[2][3] |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[2][3] |

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing difficulties occur, seek medical attention.[2][7]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[2][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[3][7]

Storage and Stability

The product is stable under recommended storage conditions.[2] To ensure its integrity and longevity:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7] Recommended storage temperature is 2-8°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[2]

Conclusion

This compound is more than a mere chemical; it is a precisely engineered tool for scientific advancement. Its enhanced reactivity, conferred by difluoro-substitution, combined with the practical stability of its hydrate form, makes it a superior reagent for both high-sensitivity analysis and the synthesis of complex molecular architectures. By understanding its fundamental physicochemical properties, researchers and drug development professionals can fully leverage its potential to drive innovation in their respective fields.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 79784-34-2 | this compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 6H-Benzo[cd]pyrene. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyphenylglyoxal hydrate. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

Ocean of knowledge. (2020, December 17). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13 [Video]. YouTube. Retrieved from [Link]

-

Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). (2S,3R)-3-(3',4'-DIFLUOROPHENYL)-PYROGLUTAMIC-ACID. Retrieved from [Link]

-

Al-Suhaimi, E. A., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Scientific Reports, 13(1), 6435. Retrieved from [Link]

Sources

- 1. This compound | 79784-34-2 | Benchchem [benchchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound, 98%, dry wt. basis | Fisher Scientific [fishersci.ca]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound, 98%, dry wt. basis 5 g | Request for Quote [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Difluorophenylglyoxal hydrate structure and reactivity

An In-Depth Technical Guide to 3,4-Difluorophenylglyoxal Hydrate: Structure, Reactivity, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block with significant applications in medicinal chemistry and analytical sciences. We will delve into its chemical structure, synthesis, reactivity profile, and its role in the development of novel therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated glyoxal derivative.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery. The unique electronic properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and pharmacological properties. These include metabolic stability, lipophilicity, and binding affinity to biological targets. This compound combines the benefits of a difluorinated aromatic ring with the versatile reactivity of a 1,2-dicarbonyl moiety, making it a valuable precursor for a range of heterocyclic scaffolds. The hydrate form enhances its stability and ease of handling compared to the anhydrous glyoxal.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value |

| CAS Number | 79784-34-2 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol [2] |

| IUPAC Name | 2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate |

| Appearance | Pale orange to pink powder |

| Melting Point | 65-70 °C[3] |

| Storage | 2-8°C[3] |

Spectroscopic Characterization

While experimental spectra can vary with solvent and concentration, the following provides an overview of the expected spectroscopic data for characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. In its hydrated form, the aldehyde exists as a geminal diol.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 7.0 - 8.0 | Multiplet | The precise shifts and coupling constants are influenced by the fluorine and glyoxal hydrate substituents. |

| Methine-CH(OH)₂ | 5.0 - 6.0 | Singlet | The chemical shift is affected by the adjacent carbonyl and aromatic ring. |

| Hydroxyl-OH | Variable | Broad Singlet | The position is dependent on solvent, concentration, and temperature; this signal will exchange with D₂O. |

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl, gem-diol, and aromatic carbons. The C-F couplings will be observable.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the ketone carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Broad O-H stretching bands from the gem-diol and any residual water will also be present.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) for the anhydrous form (C₈H₄F₂O₂) would be expected at m/z 170.12. Fragments corresponding to the loss of CO and other characteristic cleavages of the difluorophenyl group would also be observed.

Synthesis of this compound

The most common and reliable method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. The Riley oxidation, using selenium dioxide (SeO₂), is a well-established and high-yielding procedure for this transformation.[4][5]

Caption: Synthesis of this compound via Riley Oxidation.

Experimental Protocol (Representative)

This protocol is adapted from the Organic Syntheses procedure for the preparation of phenylglyoxal.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.0 eq) to a mixture of dioxane and water (e.g., 30:1 v/v).

-

Dissolution: Heat the mixture to 50-60 °C with stirring until the selenium dioxide dissolves completely.

-

Addition of Starting Material: Add 3,4-difluoroacetophenone (1.0 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The precipitation of black selenium metal indicates the progress of the reaction.

-

Work-up: After cooling, decant the hot solution from the precipitated selenium. Remove the dioxane and water under reduced pressure.

-

Purification and Hydration: The crude 3,4-difluorophenylglyoxal can be purified by vacuum distillation. To obtain the stable hydrate, dissolve the purified glyoxal in hot water, and allow it to cool to crystallize. The resulting solid is collected by filtration.

Reactivity of this compound

The reactivity of this compound is dominated by its two adjacent carbonyl groups. The electron-withdrawing nature of the 3,4-difluorophenyl ring enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.[1]

Reaction with Primary Amines (Derivatization)

This compound reacts readily with primary amines to form stable imine adducts. This reaction is widely used in analytical chemistry for the derivatization of amino acids and other primary amines for detection by HPLC.[3] The fluorinated phenyl group can enhance the fluorescence or UV absorbance of the resulting derivative, increasing detection sensitivity.

Caption: Mechanism of Imine Formation with a Primary Amine.

Synthesis of Quinoxalines

A cornerstone application of this compound in medicinal chemistry is the synthesis of quinoxalines. Quinoxalines are a class of nitrogen-containing heterocycles that are prevalent in a wide range of biologically active compounds, including kinase inhibitors.[7][8][9] The synthesis involves a condensation reaction with a 1,2-diamine.

Caption: Synthesis of a Quinoxaline Derivative.

Applications in Drug Development: A Focus on Kinase Inhibitors

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound is an excellent starting material for the synthesis of libraries of quinoxaline derivatives for screening against various kinase targets. The difluoro-substituents can enhance binding affinity and modulate pharmacokinetic properties.

For instance, numerous studies have reported the synthesis of quinoxaline derivatives as inhibitors of kinases such as ASK1, c-Met, and GSK-3β.[1][7][10] The general synthetic strategy often involves the condensation of a substituted phenylglyoxal with a substituted 1,2-phenylenediamine to generate a diverse range of quinoxaline cores, which are then further functionalized.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a valuable and versatile reagent for both analytical and synthetic chemists. Its enhanced reactivity, conferred by the difluorophenyl group, makes it an excellent tool for derivatization and a powerful building block for the synthesis of complex heterocyclic molecules. Its utility in the construction of quinoxaline scaffolds, which are central to the development of many kinase inhibitors, underscores its importance in modern drug discovery. By understanding its properties, synthesis, and reactivity, researchers can effectively harness the potential of this compound to advance their scientific goals.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Tuguldurova, V. P., Vodyankina, O. V., & Fateev, A. V. (2022). The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. Physical Chemistry Chemical Physics, 24(16), 9427-9439. [Link]

-

Deiana, M., et al. (2023). Ammonolysis of Glyoxal at the Air-Water Nanodroplet Interface. Angewandte Chemie International Edition, 63(6), e202316060. [Link]

-

Irie, Y., Koga, Y., Matsumoto, T., & Matsubara, K. (2009). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry, 2009(14), 2243-2250. [Link]

-

Riley, H. A., & Gray, A. R. (1932). Phenylglyoxal. Organic Syntheses, 12, 60. [Link]

-

De Leon, S. J., & Ganem, B. (2010). Atmospheric condensed-phase reactions of glyoxal with methylamine. Atmospheric Chemistry and Physics, 10(16), 7779-7785. [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

-

Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 599-605. [Link]

-

Zhang, H., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1647-1661. [Link]

-

Finetech Industry Limited. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2529. [Link]

-

Alchem Pharmtech. (n.d.). CAS 79784-34-2 | this compound. Retrieved January 3, 2026, from [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved January 3, 2026, from [Link]

-

Gong, P., et al. (2017). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4057-4070. [Link]

-

Patil, S. S., et al. (2016). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. Research on Chemical Intermediates, 42(9), 6877-6887. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | CAS: 79784-34-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound [myskinrecipes.com]

- 4. adichemistry.com [adichemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3,4-Difluorophenylglyoxal Hydrate in Modern Organic Synthesis: A Technical Guide

Introduction: The Imperative of Fluorinated Building Blocks in Chemical Innovation

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the biological activity and material properties of organic compounds. Among the repertoire of fluorinated building blocks, 3,4-difluorophenylglyoxal hydrate has emerged as a versatile and highly reactive synthon, offering a gateway to a diverse array of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a pivotal building block. We will delve into its synthesis, explore its reactivity in key synthetic transformations, provide detailed experimental protocols, and discuss its applications in the development of novel functional molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated synthon in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

| Property | Value |

| CAS Number | 79784-34-2 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol [1] |

| Appearance | Pale orange to pink powder |

| Melting Point | 65-70°C[1] |

| Purity | ≥98% |

| Storage | 2-8°C[1] |

Causality Behind Handling and Storage: The hydrate form of 3,4-difluorophenylglyoxal is a stable, crystalline solid, which simplifies handling and storage compared to its anhydrous counterpart, which is prone to polymerization. Storage at refrigerated temperatures (2-8°C) is recommended to maintain its long-term stability and prevent degradation.

Synthesis of this compound: The Riley Oxidation

The most common and efficient method for the synthesis of aryl glyoxals from the corresponding acetophenones is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[2] This method is directly applicable to the preparation of 3,4-difluorophenylglyoxal from 3,4-difluoroacetophenone.

Reaction Mechanism: A Stepwise Look at the Oxidation

The mechanism of the Riley oxidation involves the reaction of the enol form of the acetophenone with selenium dioxide. The key steps are an ene reaction followed by a[3][4]-sigmatropic rearrangement, which ultimately leads to the desired 1,2-dicarbonyl compound.

Caption: Mechanism of the Riley Oxidation of 3,4-Difluoroacetophenone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the selenium dioxide oxidation of acetophenones.[5]

Materials:

-

3,4-Difluoroacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluoroacetophenone (1.0 eq) in a minimal amount of dioxane. Add selenium dioxide (1.1 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove the precipitated selenium. Wash the filter cake with dioxane.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,4-difluorophenylglyoxal.

-

Hydration: Dissolve the purified 3,4-difluorophenylglyoxal in a minimal amount of hot water. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of the hydrate. Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.

Reactivity and Applications in Heterocyclic Synthesis

The presence of two adjacent electrophilic carbonyl groups, further activated by the electron-withdrawing difluorophenyl ring, makes this compound a potent precursor for the synthesis of a wide variety of heterocyclic compounds.

Synthesis of Quinoxalines: A Gateway to Bioactive Scaffolds

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The most direct route to quinoxaline synthesis is the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.[4][6][7]

Caption: General scheme for the synthesis of quinoxalines.

Experimental Protocol: Synthesis of 6,7-Difluoro-2-phenylquinoxaline

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

-

Reaction Execution: Add a catalytic amount of glacial acetic acid to the solution. Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: The crude product can be recrystallized from ethanol to yield pure 6,7-difluoro-2-phenylquinoxaline.

Synthesis of Imidazoles: Accessing Versatile Pharmacophores

Imidazoles are another important class of heterocyclic compounds with diverse biological activities. The Radziszewski synthesis provides a straightforward method for the preparation of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy and efficiency. This compound is an excellent carbonyl component in several key MCRs.

The Passerini Reaction: A Three-Component Route to α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, 3,4-difluorophenylglyoxal), and an isocyanide to form an α-acyloxy amide.[8][9] These products are valuable intermediates in the synthesis of peptidomimetics and other biologically active molecules.

Caption: Mechanism of the Passerini Reaction.

The Ugi Reaction: A Four-Component Pathway to α-Acylamino Amides

The Ugi reaction is a four-component reaction involving a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide. This reaction provides rapid access to complex α-acylamino amides, which are of significant interest in drug discovery.

Caption: Mechanism of the Ugi Reaction.

Applications in Medicinal Chemistry and Materials Science

The strategic use of this compound as a building block allows for the synthesis of a wide range of fluorinated molecules with potential applications in medicinal chemistry and materials science.[1] The resulting fluorinated heterocycles and MCR products can be screened for various biological activities or investigated for their unique material properties.

For instance, the incorporation of the 3,4-difluorophenyl moiety into quinoxaline and imidazole scaffolds can lead to compounds with enhanced potency and improved pharmacokinetic profiles as anticancer, antibacterial, or antiviral agents. In materials science, the introduction of fluorine can influence properties such as liquid crystallinity, thermal stability, and photophysical characteristics, making these compounds interesting candidates for organic electronics and other advanced materials.

Conclusion: A Versatile and Indispensable Building Block

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a difluorinated aromatic ring and a reactive 1,2-dicarbonyl moiety provides a powerful tool for the construction of complex and functionally diverse molecules. The ability to readily participate in the synthesis of important heterocyclic scaffolds and engage in efficient multicomponent reactions underscores its significance for researchers in both academic and industrial settings. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the strategic application of this compound is poised to play an increasingly important role in the advancement of chemical innovation.

References

-

MySkinRecipes. This compound. [Link]

-

SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. [Link]

-

Encyclopedia.pub. Methods of Preparation of Quinoxalines. [Link]

-

mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

-

Organic Syntheses. Phenylglyoxal. [Link]

-

PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

-

Organic Chemistry Portal. Passerini Reaction. [Link]

-

Beilstein Journals. Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. [Link]

-

Arkat USA. One-pot and efficient protocol for synthesis of quinoxaline derivatives. [Link]

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]

-

PubMed Central. Ugi Four-Component Reactions Using Alternative Reactants. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Imidazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mtieat.org [mtieat.org]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3,4-Difluorophenylglyoxal Hydrate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Foreword: The Rise of Fluorinated Scaffolds in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence metabolic stability, binding affinity, lipophilicity, and bioavailability. Within this context, building blocks that introduce fluorinated motifs are of paramount importance. This guide focuses on one such versatile reagent: 3,4-Difluorophenylglyoxal hydrate. Its dual-functionality as a reactive α-ketoaldehyde and a carrier of the biologically significant 3,4-difluorophenyl group makes it a valuable starting material for the synthesis of a diverse array of bioactive molecules. This document serves as an in-depth technical resource for researchers and scientists, providing insights into the potential applications of this compound in the synthesis of novel therapeutics.

Physicochemical Properties and Reactivity Profile

This compound (C₈H₆F₂O₃) is a crystalline solid with a melting point of 65-70°C.[1] It is typically stored at 2-8°C to maintain its stability.[1] The molecule exists in equilibrium with its anhydrous α-ketoaldehyde form, with the hydrate being the more stable and commonly supplied form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 79784-34-2 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | Pale orange to pink powder | [2] |

| Melting Point | 65-70°C | [1] |

| Storage | 2-8°C | [1] |

| Water Content (Karl Fischer) | ≤17.5% | [2] |

| Assay (GC) | ≥97.5% | [2] |

The key to the synthetic utility of this compound lies in the reactivity of its vicinal dicarbonyl moiety. The aldehyde carbonyl is highly electrophilic and readily participates in condensation reactions with a variety of nucleophiles. The adjacent ketone carbonyl, while slightly less reactive, also engages in similar transformations, often leading to the formation of heterocyclic rings. The electron-withdrawing nature of the 3,4-difluorophenyl ring further enhances the electrophilicity of the dicarbonyl system.

Core Application: Synthesis of Bioactive Heterocycles

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of fluorinated heterocyclic compounds. The 1,2-dicarbonyl motif is ideally suited for cyclocondensation reactions with binucleophiles to generate a wide range of scaffolds with proven pharmacological relevance.

Synthesis of 1,2,4-Triazine Derivatives: A Gateway to Kinase Inhibitors and Anticancer Agents

The reaction of α-dicarbonyl compounds with amidrazones or related synthons is a classical and efficient method for the synthesis of 1,2,4-triazines.[3] This heterocyclic core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[4][5]

The condensation of this compound with aminoguanidine or its derivatives provides a direct route to 3-(3,4-difluorophenyl)-1,2,4-triazines. This reaction introduces the valuable difluorophenyl motif onto the triazine ring, a common strategy in the design of kinase inhibitors.[4]

Figure 1: General workflow for the synthesis of bioactive 1,2,4-triazines.

Representative Experimental Protocol: Synthesis of 3-(3,4-difluorophenyl)-1,2,4-triazin-5-amine

This protocol is a representative procedure based on established methods for 1,2,4-triazine synthesis.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL/g of glyoxal).

-

Reagent Addition: Add aminoguanidine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid product and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 3-(3,4-difluorophenyl)-1,2,4-triazin-5-amine.

-

Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Rationale for Experimental Choices:

-

Solvent: Ethanol is a common solvent for this type of condensation reaction as it effectively dissolves the reactants and allows for heating to reflux to drive the reaction to completion.

-

Base: Sodium acetate is used to neutralize the hydrochloride salt of aminoguanidine, liberating the free base which is the active nucleophile in the reaction.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities and yielding a crystalline product.

Table 2: Examples of Bioactive 1,2,4-Triazine Derivatives and their Reported Activities

| Compound Class | Target/Activity | IC₅₀ / Potency | Reference(s) |

| Pyrazolo[4,3-e][6][7][8]triazines | Bcr-Abl Kinase Inhibitors (Leukemia) | Low micromolar IC₅₀ values | [4] |

| 1,2,4-Triazolo[4,3-a]pyrazine Derivatives | Dual c-Met/VEGFR-2 Inhibitors | IC₅₀ values in the nanomolar range | [9] |

| 1,2,4-Triazine Scaffold | Focal Adhesion Kinase (FAK) Inhibitors | IC₅₀ value of 0.23 µM for the best compound | [10] |

| Indolyl 1,2,4-triazole Derivatives | CDK4/CDK6 Inhibitors (Breast Cancer) | IC₅₀ values ranging from 0.049 µM to 3.031 µM on CDK4 | [11] |

While not all compounds in the table are direct derivatives of this compound, they highlight the potential of the 1,2,4-triazine scaffold, accessible from this starting material, in targeting various cancer-related pathways. The 3,4-difluorophenyl moiety is a common feature in many modern kinase inhibitors, suggesting that its incorporation into these scaffolds is a promising strategy for developing novel therapeutics.[12]

Synthesis of Quinoxaline Derivatives: Scaffolds for Antiviral and Anticancer Agents

Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[13][14] The most common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] this compound serves as an excellent precursor for the synthesis of 2-(3,4-difluorophenyl)quinoxaline derivatives.

Figure 2: Synthesis of bioactive quinoxalines.

Representative Experimental Protocol: Synthesis of 2-(3,4-difluorophenyl)quinoxaline

This protocol is based on general and well-established procedures for quinoxaline synthesis.[2][15]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in rectified spirit or ethanol (10 mL/g of glyoxal).

-

Reagent Addition: To a separate warm solution of o-phenylenediamine (1.0 eq) in the same solvent, add the solution of this compound.

-

Reaction: Warm the reaction mixture in a water bath for approximately 30 minutes. The reaction is often rapid and may proceed at room temperature.[7]

-

Work-up: After the reaction is complete (monitored by TLC), add water dropwise to the warm solution until a slight turbidity persists.

-

Purification: Cool the mixture in an ice bath to induce crystallization. Filter the resulting solid product and purify by recrystallization from ethanol to obtain pure 2-(3,4-difluorophenyl)quinoxaline.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Rationale for Experimental Choices:

-

Solvent: Rectified spirit or ethanol are effective solvents for both reactants and facilitate the condensation reaction.

-

Reaction Conditions: The reaction is typically facile and can often be conducted under mild heating or even at room temperature, making it an efficient synthetic method.

-

Crystallization: The addition of water as an anti-solvent and subsequent cooling are common techniques to induce crystallization and isolate the product.

Application as a Chemical Probe: Targeting Arginine Residues in Enzymes

Beyond its role as a synthetic building block, the α-ketoaldehyde functionality of this compound has potential applications in chemical biology as a probe for studying enzyme mechanisms. Phenylglyoxal and its derivatives are known to be specific reagents for the chemical modification of arginine residues in proteins.[6][16] The guanidinium group of arginine reacts with the dicarbonyl moiety to form a stable cyclic adduct.[17]

This specific reactivity can be exploited to:

-

Identify essential arginine residues in the active site of an enzyme.[6]

-

Inhibit enzyme activity by covalently modifying a critical arginine residue.[16]

-

Probe the binding domains of enzymes.[18]

The presence of the difluorophenyl group in this compound offers several advantages for its use as a chemical probe:

-

¹⁹F NMR Spectroscopy: The fluorine atoms provide a sensitive handle for ¹⁹F NMR studies, allowing for the detection and characterization of the modified enzyme.

-

Altered Reactivity and Binding: The electronic properties of the difluorophenyl ring can influence the reactivity of the glyoxal moiety and the binding affinity of the molecule to the target enzyme.

Figure 3: Mechanism of enzyme inhibition by arginine modification.

The inhibition of enzymes by fluorinated mechanism-based inhibitors is a well-established strategy in drug discovery.[19][20][21] The unique properties of fluorine can be leveraged to design highly specific and potent inhibitors.

Future Perspectives and Conclusion

This compound is a versatile and valuable reagent in medicinal chemistry. Its ability to serve as a scaffold for the synthesis of diverse, fluorinated heterocyclic compounds with a wide range of biological activities makes it a powerful tool for drug discovery. The straightforward synthesis of 1,2,4-triazines and quinoxalines, both privileged structures in medicinal chemistry, highlights its immediate applicability in the development of novel anticancer agents, kinase inhibitors, and antiviral compounds.

Furthermore, its potential as a chemical probe for studying enzyme mechanisms opens up avenues for target identification and validation. The strategic incorporation of the 3,4-difluorophenyl motif, with its beneficial effects on pharmacokinetic properties, further enhances the potential of the resulting molecules as drug candidates.

As the demand for novel and effective therapeutics continues to grow, the creative application of versatile building blocks like this compound will be crucial in advancing the frontiers of drug discovery. This guide provides a foundational understanding of its potential, and it is the ingenuity of the medicinal chemist that will ultimately unlock its full therapeutic promise.

References

-

Franks, D. J., Tunnicliff, G., & Ngo, T. T. (1980). Inactivation of adenylate cyclase by phenylglyoxal and other dicarbonyls. Evidence for existence of essential arginyl residues. Biochimica et Biophysica Acta (BBA) - Enzymology, 611(2), 358-362. [Link]

-

Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(15), 280-287. [Link]

-

Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

-

El-Sayed, N. N. E., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11333. [Link]

-

El-Gamal, M. I., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry, 14(7), 1335-1352. [Link]

-

Kumar, D., & Kumar, N. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]

-

Al-Rasheed, H. H., et al. (2020). Barbiturate- And Thiobarbituarte-Based s-Triazine Hydrazone Derivatives with Promising Antiproliferative Activities. Molecules, 25(11), 2689. [Link]

-

Gornowicz, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(16), 4991. [Link]

-

Mordarski, M., et al. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717-725. [Link]

-

Silverman, R. B. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 1-13. [Link]

-

Lees, G. V., & Rumsby, M. G. (1989). Modification of myo-inositol monophosphatase by the arginine-specific reagent phenylglyoxal. Biochemical Journal, 264(3), 857-862. [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. [Link]

-

Ch, M. M. P. R. (2015). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]

-

Silverman, R. B., & Abeles, R. H. (1976). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 15(20), 4718-4723. [Link]

-

Erdogdu, Y., et al. (2013). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Optics and Spectroscopy, 114(4), 526-538. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 708. [Link]

-

Arshad, M., & Bhat, A. R. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(9), 546-561. [Link]

-

OpenSourceMalaria/OSM_To_Do_List. (2017). Synthesis of Series 4 complexes. GitHub. [Link]

-

Lim, H. Y., & Dolzhenko, A. V. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 276, 116680. [Link]

-

Daoui, O., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-22. [Link]

-

Pollegioni, L., et al. (1993). Reaction of phenylglyoxal with arginine groups in D-amino-acid oxidase from Rhodotorula gracilis. European Journal of Biochemistry, 217(2), 561-567. [Link]

-

Chen, H., et al. (2022). Design, Synthesis, and Biological Evaluation of[6][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869683. [Link]

-

vibzz lab. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis [Video]. YouTube. [Link]

-

Mojzych, M., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][6][7][8]triazines. European Journal of Medicinal Chemistry, 78, 305-312. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Juliano, M. A., et al. (2020). Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

-

Daoui, O., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

-

Nawrot-Hadzik, I., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(11), 2530. [Link]

-

Sławiński, J., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(24), 17424. [Link]

-

S. B. G. (2018). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. [Link]

-

Wang, Y., et al. (2017). Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. Oncotarget, 8(66), 109869-109883. [Link]

-

Wanigasekara, E., & Chowdhury, S. M. (2018). Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. [Link]

-

Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Retrieved January 3, 2026, from [Link]

-

Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 27(8), 1775-1779. [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 7(4), 345-354. [Link]

-

Maliszewska, J., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8569439. [Link]

-

Kumar, A., et al. (2024). 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. CoLab. [Link]

-

Daoui, O., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

-

Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Retrieved January 3, 2026, from [Link]

Sources

- 1. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. ijpsr.info [ijpsr.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 10. Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. Reaction of phenylglyoxal with arginine groups in D-amino-acid oxidase from Rhodotorula gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. トリアゾリルフェニルグリオキサール試薬:バイオコンジュゲーション [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

The Enduring Reactivity of the Phenylglyoxal Scaffold: From Classic Synthesis to Modern Covalent Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylglyoxals, a class of α-ketoaldehydes, represent a fascinating and enduring structural motif in organic chemistry and chemical biology. First synthesized in the late 19th century, their unique electronic properties—an electrophilic aldehyde adjacent to a ketone—have made them invaluable reagents and synthons. This guide provides a comprehensive overview of the discovery and history of substituted phenylglyoxals, details key synthetic methodologies with experimental protocols, and explores their evolution from classical biochemical probes to sophisticated components in modern drug discovery, including their role in multicomponent reactions and the rational design of targeted covalent inhibitors.

Historical Perspective: The Genesis of an α-Ketoaldehyde

The first preparation of phenylglyoxal is credited to von Pechmann in 1887, who synthesized it via the thermal decomposition of the sulfite derivative of isonitrosoacetophenone (an oxime)[1]. This early work unveiled the inherent reactivity of the 1,2-dicarbonyl system, a feature that would come to define its utility. However, for many decades, the synthesis of phenylglyoxals remained a niche area of organic chemistry.

A significant advancement came in the 1930s and 1940s with the work of H. A. Riley and A. R. Gray, who developed a more practical and generalizable method for the synthesis of α-dicarbonyl compounds through the oxidation of ketones using selenium dioxide (SeO₂)[2][3][4]. Their detailed procedure for the oxidation of acetophenone to phenylglyoxal, published in Organic Syntheses, became the benchmark method for decades and is still widely cited and used today[2][3]. This reliable synthetic route was crucial for making phenylglyoxal and its derivatives more accessible to the broader scientific community, paving the way for the exploration of their chemical and biological properties.

Synthetic Methodologies: Crafting the Dicarbonyl Core

The synthesis of substituted phenylglyoxals has evolved from classical oxidation methods to more diverse and sophisticated strategies. The choice of method often depends on the desired substitution pattern on the aromatic ring, scale, and tolerance of functional groups.

Oxidation of Substituted Acetophenones

The oxidation of the α-methyl group of a substituted acetophenone remains the most common and direct route to substituted phenylglyoxals.

This classical method involves the oxidation of an acetophenone derivative with a stoichiometric amount of selenium dioxide, typically in a solvent like dioxane or ethanol with a small amount of water[2][3][4].

Causality in Experimental Design: The use of SeO₂ is predicated on its ability to selectively oxidize activated methylene groups adjacent to a carbonyl. The reaction proceeds through an enol intermediate which attacks the selenium dioxide. A subsequent[1][5]-sigmatropic rearrangement is a key step in the mechanism[4]. The addition of water is crucial for the hydrolysis of intermediates and the regeneration of the active oxidizing species. Dioxane is often chosen as the solvent due to its ability to solubilize both the organic substrate and the selenium dioxide, and its relatively high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of Phenylglyoxal via Riley Oxidation [2][3]

-

Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

-

Dissolution: Heat the mixture to 50–55 °C and stir until all the selenium dioxide has dissolved.

-

Reaction: Add 120 g (1 mole) of acetophenone to the solution in one portion.

-

Reflux: Heat the mixture to reflux and continue stirring for four hours. During this time, a precipitate of black elemental selenium will form.

-

Workup: Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation through a short column.

-

Purification: Distill the residue under reduced pressure. Collect the fraction boiling at 95–97 °C/25 mmHg to yield 93–96 g (69–72%) of phenylglyoxal as a yellow liquid.

-